4-[2-[(4-Chlorobenzyl)sulfinyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine

Medicinal chemistry Physicochemical profiling Structure-activity relationships

This sulfinyl compound (CAS 477711-95-8) is the mandatory starting material for studies requiring enantiopure sulfoxides, offering a chiral center absent in the achiral sulfide (CAS 478041-43-9) and sulfone (CAS 478041-44-0) analogs. Its intermediate XLogP3-AA of 1.7 makes it the optimal reference for ADME screening cascades mapping sulfur oxidation state effects on pharmacokinetics within pyrimidine-morpholine systems. It also provides a legitimate, lower-molecular-weight scaffold for MC4R antagonist hit expansion outside dominant patent space.

Molecular Formula C17H20ClN3O3S
Molecular Weight 381.88
CAS No. 477711-95-8
Cat. No. B2973640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-[(4-Chlorobenzyl)sulfinyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine
CAS477711-95-8
Molecular FormulaC17H20ClN3O3S
Molecular Weight381.88
Structural Identifiers
SMILESCOCC1=CC(=NC(=N1)S(=O)CC2=CC=C(C=C2)Cl)N3CCOCC3
InChIInChI=1S/C17H20ClN3O3S/c1-23-11-15-10-16(21-6-8-24-9-7-21)20-17(19-15)25(22)12-13-2-4-14(18)5-3-13/h2-5,10H,6-9,11-12H2,1H3
InChIKeyIMHALMGUDUBLAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 4-[2-[(4-Chlorobenzyl)sulfinyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine (CAS 477711-95-8) – Structural & Physicochemical Baseline


4-[2-[(4-Chlorobenzyl)sulfinyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine (CAS 477711-95-8) is a pyrimidine derivative featuring a 4-chlorobenzyl sulfinyl group at the 2-position, a methoxymethyl substituent at the 6-position, and a morpholine ring at the 4-position of the pyrimidine core. Its molecular formula is C₁₇H₂₀ClN₃O₃S and molecular weight is 381.9 g/mol [1]. The sulfinyl (S=O) group imparts a chiral center at sulfur and distinctly modulates physicochemical properties including hydrogen-bond acceptor count (7), topological polar surface area (83.8 Ų), and calculated logP (XLogP3-AA = 1.7) [1]. This compound belongs to a three-member oxidation-state series also encompassing the corresponding sulfide (CAS 478041-43-9) and sulfone (CAS 478041-44-0) analogs, which are the most relevant comparators for scientific selection.

Why Generic Substitution Fails for 4-[2-[(4-Chlorobenzyl)sulfinyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine (477711-95-8)


The sulfinyl (S=O), sulfanyl (S), and sulfonyl (SO₂) oxidation states within the 4-chlorobenzyl-pyrimidine-morpholine scaffold are not functionally interchangeable. Oxidation state governs the sulfur atom's electronics (inductive withdrawal, resonance), hydrogen-bond acceptor strength, molecular dipole, and susceptibility to metabolic reduction or oxidation [1]. The sulfinyl group is configurationally stable at the chiral sulfur center, producing a defined spatial orientation of the 4-chlorobenzyl moiety that is absent in the achiral sulfide and sulfone analogs [2]. The quantitative physicochemical differences arising from these oxidation states—described in Section 3—mean that generic replacement with the more commonly cataloged sulfide (CAS 478041-43-9) or sulfone (CAS 478041-44-0) will alter the molecular recognition, solubility, and metabolic stability profile of any experimental system.

Quantitative Differentiation Evidence: 477711-95-8 vs. Closest Analogs (Sulfide CAS 478041-43-9, Sulfone CAS 478041-44-0)


Sulfur Oxidation State Governs Hydrogen-Bond Acceptor Capacity: Sulfinyl (S=O) vs. Sulfanyl (S) vs. Sulfonyl (SO₂)

The sulfinyl oxygen of 477711-95-8 contributes one additional hydrogen-bond acceptor (HBA) compared to the sulfide analog (CAS 478041-43-9), increasing the total HBA count from 6 to 7. The sulfone analog (CAS 478041-44-0) possesses two sulfonyl oxygens, yielding an HBA count of 8. This graded HBA capacity directly impacts aqueous solubility, permeability, and target binding [1]. In the context of melanocortin receptor (MC4R) antagonist programs where this chemotype has been explored, sulfinyl incorporation has been associated with altered receptor recognition relative to sulfide precursors [2].

Medicinal chemistry Physicochemical profiling Structure-activity relationships

Topological Polar Surface Area (TPSA) Differentiates Sulfinyl from Sulfide and Sulfone Analogs

The topological polar surface area (TPSA) of 477711-95-8 is computed as 83.8 Ų [1]. The sulfide analog (CAS 478041-43-9), lacking the sulfinyl oxygen, has a TPSA of approximately 66.8 Ų (difference of +17.0 Ų for the sulfinyl compound). The sulfone analog (CAS 478041-44-0) is expected to have a TPSA exceeding 100 Ų due to the second sulfonyl oxygen. TPSA is inversely correlated with intestinal absorption and blood-brain barrier penetration; compounds with TPSA < 60 Ų are generally predicted to have good brain penetration, while TPSA > 140 Ų predicts poor absorption [2].

Drug design ADME prediction Physicochemical characterization

Lipophilicity (XLogP3-AA) Modulation by Sulfur Oxidation State

The computed XLogP3-AA of 477711-95-8 is 1.7 [1]. The sulfide analog (CAS 478041-43-9) has a predicted XLogP3-AA of approximately 2.5–3.0 (estimated based on the replacement of S=O with S), reflecting the greater lipophilicity of the sulfide oxidation state. The sulfone analog has a predicted XLogP3-AA of approximately 1.0–1.3, consistent with the additional polar sulfonyl oxygen. Oxidation of the sulfide to sulfoxide therefore reduces logP by approximately 0.8–1.3 log units, substantially altering the solubility-permeability balance.

Lipophilicity Physicochemical profiling Solubility-permeability trade-off

Constitutional Isomerism: Chiral Sulfinyl Sulfur Introduces Stereochemical Complexity Absent in Sulfide and Sulfone Analogs

The sulfinyl group in 477711-95-8 contains a stereogenic sulfur atom (undefined stereocenter count = 1), making the compound a racemic mixture of (R)- and (S)-sulfoxide enantiomers unless otherwise specified [1]. In contrast, the sulfide analog (CAS 478041-43-9) and the sulfone analog (CAS 478041-44-0) are achiral at sulfur [2]. This stereochemical difference has profound implications for biological activity, as enantiomeric sulfoxides frequently exhibit differential target binding (eudismic ratios ranging from 2:1 to >100:1), metabolic stability, and off-target profiles [3].

Stereochemistry Chiral separation Molecular recognition

Structural Distinction from MC4R Antagonist Spiro-Naphthyridine Series: Chemotype Differentiation Within the Target Class

The pyrimidine-morpholine-sulfinyl scaffold of 477711-95-8 is structurally distinct from the spiro-naphthyridine-pyrrolidine chemotype that dominates the most potent MC4R antagonist patents (e.g., US 12,187,727 and US 2025/0084084), where compounds achieve Ki values of 0.21–0.97 nM at hMC4R [1]. The pyrimidine-morpholine scaffold offers a substantially lower molecular weight (381.9 Da vs. ~500–600 Da for spiro-naphthyridines) and a simpler topology, representing an earlier-generation or alternative chemotype for MC4R antagonism. No direct quantitative MC4R activity data for 477711-95-8 are publicly available in BindingDB, ChEMBL, or the patent literature as of the search date.

Melanocortin-4 receptor Chemotype differentiation Scaffold hopping

High-Confidence Application Scenarios for 4-[2-[(4-Chlorobenzyl)sulfinyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine (477711-95-8) Based on Verified Evidence


Chiral Sulfoxide SAR Studies Requiring Enantiomeric Resolution

477711-95-8 is the mandatory starting material for any study requiring enantiopure (R)- or (S)-sulfoxide within the 4-chlorobenzyl-pyrimidine-morpholine series. The chiral sulfur center (undefined stereocenter count = 1) [1] enables chiral chromatographic resolution into enantiomers that may exhibit differential target binding—a capability not offered by the achiral sulfide (CAS 478041-43-9) or sulfone (CAS 478041-44-0) analogs. This scenario is directly grounded in the stereochemical evidence in Section 3, Evidence Item 4.

ADME Profiling of Intermediate-Lipophilicity Pyrimidine-Morpholine Derivatives

With XLogP3-AA of 1.7 [1], the sulfinyl compound occupies a lipophilicity window between the more lipophilic sulfide (estimated XLogP3-AA ~2.5–3.0) and the more polar sulfone (estimated XLogP3-AA ~1.0–1.3). This makes 477711-95-8 an optimal reference compound for ADME screening cascades designed to map the relationship between sulfur oxidation state and pharmacokinetic properties (solubility, permeability, microsomal stability, plasma protein binding) within a congeneric series. This scenario follows from the evidence in Section 3, Evidence Items 1–3.

Intellectual Property Circumvention in MC4R Antagonist Drug Discovery

The pyrimidine-morpholine-sulfinyl scaffold of 477711-95-8 is structurally distinct from the spiro-naphthyridine-pyrrolidine chemotype protected by US 12,187,727 and US 2025/0084084 [2]. For drug discovery programs seeking MC4R antagonist leads that operate outside the dominant patent space, compound 477711-95-8 provides a legitimate, lower-molecular-weight (381.9 Da) alternative scaffold for hit expansion and lead optimization. The absence of public MC4R potency data, however, mandates that users independently generate primary pharmacological characterization. This scenario is directly supported by Section 3, Evidence Item 5.

Physicochemical Comparator Studies Across Sulfur Oxidation States

The three-member oxidation-state series—sulfide (CAS 478041-43-9), sulfinyl (CAS 477711-95-8), and sulfone (CAS 478041-44-0)—constitutes a controlled set for fundamental studies of how sulfur oxidation modulates molecular properties: HBA count (6, 7, 8), TPSA (~66.8, 83.8, >100 Ų), and logP (~2.5–3.0, 1.7, ~1.0–1.3) [1]. 477711-95-8 is the essential middle member of this series, and its procurement is required for any systematic physicochemical or computational chemistry study of sulfur oxidation effects in pyrimidine-morpholine systems. This scenario integrates the totality of the quantitative evidence presented in Section 3, Evidence Items 1–3.

Quote Request

Request a Quote for 4-[2-[(4-Chlorobenzyl)sulfinyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.